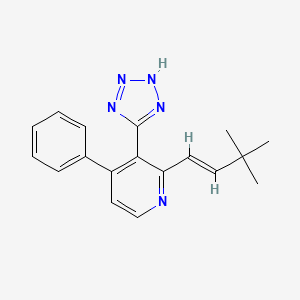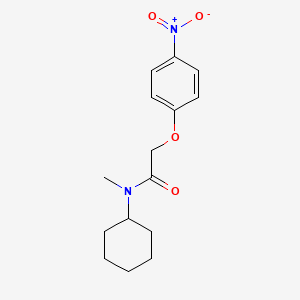![molecular formula C15H17ClFN3O3 B5543225 N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)
N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical reactions, combining specific phenyl and acetamide derivatives. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity, suggesting a complex synthesis process involving specific substitutions and chemical conditions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The crystal structure of related compounds, such as the N-(2,6-dimethylphenyl) acetamide derivatives, offers insights into the molecular configuration and spatial arrangement. Such studies are crucial for understanding the compound's interaction with biological systems and its chemical behavior (Ding et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can vary widely depending on the substituents and reaction conditions. For example, reactions leading to the formation of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrate the compound's versatility in undergoing chemical transformations to modify its properties for specific applications (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, play a vital role in their application and effectiveness in various scientific areas. The precise measurement and analysis of these properties are essential for designing compounds with desired characteristics and functionalities.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values, are critical for understanding how these compounds interact in different environments and with various substances. The determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable information on their acidity and potential biological activity (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Metabolism in Liver Microsomes A study by Coleman et al. (2000) focused on the metabolism of related chloroacetamide herbicides in human and rat liver microsomes. They found that these herbicides undergo complex metabolic pathways in the liver, involving the formation of specific intermediates and subsequent metabolism to potentially carcinogenic products. This research highlights the importance of understanding the metabolic pathways of such compounds in different species, which could be relevant for the compound (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Anti-inflammatory Activity In another study, Sunder and Maleraju (2013) synthesized derivatives of a similar compound and evaluated their anti-inflammatory activity. The research involved the creation of novel compounds and the assessment of their biological activities, which could be relevant for similar compounds in drug discovery and development (Sunder & Maleraju, 2013).
Potential in Imaging Neurodegenerative Disorders Fookes et al. (2008) synthesized and evaluated compounds with structures similar to the one for their potential use in imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This study contributes to the field of neuroimaging, particularly in the context of neurodegenerative disorders (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Potential as Antipsychotic Agents Research by Wise et al. (1987) investigated compounds with a structure similar to the one for their potential antipsychotic effects. They found that these compounds exhibited antipsychotic-like profiles in animal models without interacting with dopamine receptors. This suggests potential applications in the field of psychiatry and neuropharmacology (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Anticancer Activity Sharma et al. (2018) synthesized and evaluated the anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the one . Their research contributes to the development of new anticancer drugs and understanding their mechanisms of action (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O3/c1-19-12(14(22)20(2)15(19)23)8-13(21)18-7-6-9-10(16)4-3-5-11(9)17/h3-5,12H,6-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVKCIZASYODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)
![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)
![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)